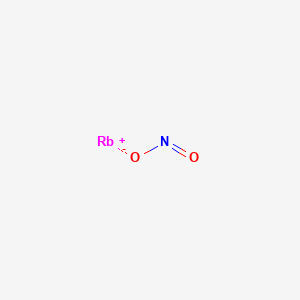

Rubidium nitrite

Description

Structure

2D Structure

Properties

CAS No. |

13825-25-7 |

|---|---|

Molecular Formula |

NO2Rb |

Molecular Weight |

131.473 g/mol |

IUPAC Name |

rubidium(1+);nitrite |

InChI |

InChI=1S/HNO2.Rb/c2-1-3;/h(H,2,3);/q;+1/p-1 |

InChI Key |

VPMVPQJJBGXJAI-UHFFFAOYSA-M |

Canonical SMILES |

N(=O)[O-].[Rb+] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Routes for Rubidium Nitrite

Precipitation-Based Synthesis of Rubidium Nitrite (B80452)

Precipitation-based synthesis is a common laboratory method for preparing rubidium nitrite. This technique relies on a double displacement reaction where one of the products is an insoluble salt that precipitates out of the solution, leaving the desired this compound dissolved. The subsequent separation of the precipitate yields a solution from which this compound can be isolated.

One effective method for synthesizing this compound involves the reaction between aqueous solutions of rubidium carbonate (Rb₂CO₃) and barium nitrite (Ba(NO₂)₂). When these solutions are mixed, a double displacement reaction occurs, leading to the formation of insoluble barium carbonate (BaCO₃) and soluble this compound.

The insoluble barium carbonate is then removed from the mixture by filtration. The remaining filtrate, which is an aqueous solution of this compound, is then subjected to recrystallization to obtain the pure solid compound. The this compound can be recovered from the solution by shaking it with absolute ethanol (B145695) and can be dried at 170 °C.

Reaction Overview: Rubidium Carbonate and Barium Nitrite

| Reactant 1 | Reactant 2 | Product 1 (Soluble) | Product 2 (Precipitate) |

|---|

Balanced Chemical Equation: Rb₂CO₃(aq) + Ba(NO₂)₂(aq) → 2 RbNO₂(aq) + BaCO₃(s)

An alternative precipitation method utilizes the reaction between rubidium sulfate (B86663) (Rb₂SO₄) and barium nitrite (Ba(NO₂)₂). Similar to the carbonate-based method, this is a double displacement reaction in an aqueous solution.

The reaction results in the formation of barium sulfate (BaSO₄), a dense white precipitate that is highly insoluble in water, and the desired this compound, which remains in solution. The solid barium sulfate is separated by filtration, and pure this compound is then crystallized from the filtrate.

Reaction Overview: Rubidium Sulfate and Barium Nitrite

| Reactant 1 | Reactant 2 | Product 1 (Soluble) | Product 2 (Precipitate) |

|---|

Balanced Chemical Equation: Rb₂SO₄(aq) + Ba(NO₂)₂(aq) → 2 RbNO₂(aq) + BaSO₄(s)

Another potential precipitation-based route involves the reaction of rubidium chloride (RbCl) with silver nitrite (AgNO₂). This reaction would theoretically produce soluble this compound and a precipitate of silver chloride (AgCl). However, this method is generally not recommended. The primary drawback is the low solubility of the silver nitrite precursor itself, which can complicate the reaction and make it less efficient for producing this compound.

Organic Reactant-Mediated Synthesis of this compound

This compound can also be prepared using organic reagents, offering an alternative to precipitation methods.

A specific organic-mediated synthesis involves the reaction of rubidium hydroxide (B78521) (RbOH) with ethyl nitrite (C₂H₅NO₂) in an ethanol solution. This process requires allowing the reactants to interact for an extended period, typically two days, at room temperature. An excess of ethyl nitrite is used in the reaction.

Following the reaction period, the volatile components, including excess ethyl nitrite and the ethanol solvent, are removed by evaporation or distillation. The remaining solid is then purified by recrystallization to yield this compound. A notable practical consideration for this method is the very low boiling point of ethyl nitrite, which is only 17 °C.

Reaction Conditions for Ethyl Nitrite Method

| Reactant 1 | Reactant 2 | Solvent | Duration | Temperature |

|---|

Formation of this compound via Thermal Decomposition Pathways

Thermal decomposition provides a direct method for converting a more common rubidium salt, rubidium nitrate (B79036), into this compound. When rubidium nitrate (RbNO₃) is heated to a sufficiently high temperature, it decomposes to produce this compound and oxygen gas (O₂). This decomposition reaction typically occurs at temperatures above 300-310 °C.

Thermal Decomposition of Rubidium Nitrate

| Reactant | Product 1 | Product 2 | Decomposition Temperature |

|---|

Balanced Chemical Equation: 2 RbNO₃(s) → 2 RbNO₂(s) + O₂(g)

Decomposition of Rubidium Dinitramide to Yield this compound

The thermal decomposition of rubidium dinitramide (RbN(NO₂)₂) presents a viable, albeit complex, pathway for the formation of this compound (RbNO₂). Research into the thermal properties of rubidium dinitramide, an energetic oxidant, has revealed conflicting observations in the scientific literature regarding its decomposition products. core.ac.ukhud.ac.uk

However, subsequent and more detailed investigations have confirmed that both this compound and rubidium nitrate are formed during the decomposition process. core.ac.ukhud.ac.uk These studies show that rubidium dinitramide melts at approximately 106 °C, followed by a single-stage exothermic decomposition with a peak maximum around 234 °C. hud.ac.uk This decomposition is characterized by vigorous bubbling. hud.ac.uk

Quantitative analysis of the solid residues from these decomposition experiments has provided a clearer picture of the product distribution. The decomposition of rubidium dinitramide in its liquid state results in a mixture of rubidium nitrate and this compound. core.ac.uk The molar ratio of rubidium nitrate to this compound in the final product has been determined to be approximately 1.2:1. core.ac.ukhud.ac.uk This indicates that a significant portion of the dinitramide salt is converted to this compound. The gaseous products evolved during this decomposition have been identified as nitrous oxide (N₂O) and nitric oxide (NO). hud.ac.uk

Interactive Data Table: Decomposition of Rubidium Dinitramide

| Parameter | Value |

| Melting Point of Rubidium Dinitramide | ~106 °C |

| Decomposition Peak (Exothermic) | ~234 °C |

| Solid Products | This compound (RbNO₂), Rubidium Nitrate (RbNO₃) |

| Molar Ratio (RbNO₃ : RbNO₂) | ~1.2 : 1 |

| Gaseous Products | Nitrous Oxide (N₂O), Nitric Oxide (NO) |

Decomposition of Rubidium Nitrate to Produce this compound

A more direct thermal decomposition method for the synthesis of this compound involves the heating of rubidium nitrate (RbNO₃). This process represents a cleaner route as it yields this compound and oxygen gas as the primary products.

The decomposition of rubidium nitrate to this compound occurs at temperatures above 300-310 °C. In this reaction, the nitrate salt loses an oxygen atom to form the corresponding nitrite. The balanced chemical equation for this decomposition is as follows:

2RbNO₃(s) → 2RbNO₂(s) + O₂(g)

This method is a common preparative route for alkali metal nitrites from their nitrates. The solid this compound can be isolated upon cooling, providing a straightforward synthesis of the compound.

Interactive Data Table: Decomposition of Rubidium Nitrate

| Parameter | Value |

| Starting Material | Rubidium Nitrate (RbNO₃) |

| Decomposition Temperature | > 300-310 °C |

| Solid Product | This compound (RbNO₂) |

| Gaseous Product | Oxygen (O₂) |

Crystallographic and Structural Investigations of Rubidium Nitrite

Solid-State Phase Transitions in Rubidium Nitrate (B79036)

Rubidium nitrate undergoes a series of structural phase transitions upon heating. At least four distinct polymorphs—designated as phases IV, III, II, and I in order of their appearance with increasing temperature—have been extensively characterized. researchgate.netcapes.gov.br These transitions are driven by changes in the orientational order of the nitrate (NO₃⁻) ions within the crystal lattice. jps.jp

The phase transitions of rubidium nitrate are thermodynamically well-defined events, each associated with a specific transition temperature and enthalpy change. These transformations are reversible, though thermal hysteresis can be observed. nih.gov The transitions proceed from the most ordered state at room temperature (Phase IV) to progressively more disordered, higher-symmetry structures at elevated temperatures. jps.jpcdnsciencepub.com A fourth phase transition has also been observed at a temperature near the melting point. akjournals.com

The established sequence of transitions upon heating is: Phase IV ↔ Phase III ↔ Phase II ↔ Phase I → Melt

Below is a table summarizing the approximate transition temperatures for these transformations, as reported in various studies. It is important to note that values can vary slightly depending on the purity of the sample and the experimental technique used. akjournals.com

| Transition | Temperature (K) | Temperature (°C) | Notes |

| IV → III | ~437 K | ~164 °C | Transition from a trigonal to a cubic (CsCl-type) structure. jps.jpdvo.ru This phase is noted for its superionic properties. dvo.ru |

| III → II | ~492 K | ~219 °C | Transition from a cubic to a rhombohedral structure. capes.gov.brjps.jp |

| II → I | ~564 K | ~291 °C | Transition from a rhombohedral to a cubic (NaCl-type) structure. jps.jpcdnsciencepub.com |

| I → Melt | ~587 K | ~314 °C | Melting point of the compound. dvo.ru |

Data compiled from references capes.gov.brjps.jpakjournals.comdvo.ru.

The structural changes occurring during phase transitions in rubidium nitrate are accompanied by significant and anomalous variations in its electrical properties. jst.go.jp Measurements of alternating current (AC) conductivity reveal sharp changes at the transition points, which are directly linked to the increased mobility of ions and the orientational disorder of the NO₃⁻ groups. jps.jpjst.go.jp

A particularly dramatic change is observed at the IV → III transition (~437 K), where the electrical conductivity increases by approximately two orders of magnitude. dvo.ru This sharp increase marks the onset of a superionic character in Phase III, where ionic conductivity is significantly enhanced. dvo.ru Studies measuring the AC conductivity along the c-axis have found distinct anomalies and hysteresis near both the IV→III and III→II phase transition points, reflecting the structural rearrangements within the crystal. jps.jp The frequency dependence of the conductivity also differs markedly in each respective phase, indicating changes in the conduction mechanism. jps.jp

The crystal structures of the rubidium nitrate polymorphs have been elucidated through X-ray and neutron diffraction studies. capes.gov.brcdnsciencepub.com The primary difference between the phases is the arrangement and orientational disorder of the nitrate ions relative to the rubidium cations.

| Phase | Crystal System | Space Group | Lattice Parameters (at specified temp.) | Key Structural Features |

| Phase IV | Trigonal | P3₁ (or P3₂) | a = 10.55 Å, c = 7.47 Å (at 298 K) | Complex structure with Rb atoms on a pseudocubic sublattice. cdnsciencepub.comwhiterose.ac.uk |

| Phase III | Cubic | Pm3m | a ≈ 4.37 Å | CsCl-type structure. The NO₃⁻ group is orientationally disordered. jps.jpcdnsciencepub.com |

| Phase II | Rhombohedral | R3m (disputed) | a = 5.48 Å, c = 10.71 Å | Confirmed as rhombohedral, correcting earlier suggestions of a tetragonal structure. researchgate.netcapes.gov.br |

| Phase I | Cubic | Fm3m | a ≈ 7.32 Å | NaCl-type structure with orientationally disordered NO₃⁻ groups. cdnsciencepub.com |

Data compiled from references researchgate.netcapes.gov.brjps.jpcdnsciencepub.comwhiterose.ac.uk.

The transition from Phase IV to Phase III involves a change to a more symmetric cubic lattice. cdnsciencepub.com The subsequent transitions to Phase II and Phase I are also characterized by changes in symmetry and an increase in the dynamic disorder of the nitrate ions. jps.jp

Comparative Crystallographic Studies within the Alkali Metal Nitrite (B80452) Series

The polymorphic behavior of rubidium nitrate is representative of the broader family of alkali metal nitrates (LiNO₃, NaNO₃, KNO₃, CsNO₃). whiterose.ac.uk This series exhibits a wide range of structural complexities and phase transitions that are influenced by the ionic radius of the alkali metal cation. jst.go.jpresearchgate.net While lithium and cesium nitrates are monomorphic at ambient pressure, potassium and rubidium nitrates display rich polymorphism. whiterose.ac.uk

Comparative studies, for instance with solid solutions of CsₓRb₁₋ₓNO₃, show that substituting rubidium with the larger cesium cation affects the transition temperatures. Specifically, the III→II transition temperature shifts more rapidly compared to the II→I transition, while the IV→III transition remains relatively unaffected. jst.go.jpjps.jp These trends are interpreted in terms of the crystallographic structures of the different phases and the changing cation-to-anion radius ratio. jst.go.jp Such studies help to systematically understand the factors governing structural stability and transformations in this class of ionic compounds.

Theoretical and Computational Approaches to Rubidium Nitrite Structure

Theoretical calculations and computational modeling provide deeper insight into the structural and electronic properties of rubidium nitrate and related compounds. These methods complement experimental findings by explaining the underlying forces and electronic configurations.

While detailed electronic structure calculations specifically for all polymorphs of pure rubidium nitrate are complex, studies on related multi-metal nitrate systems, such as Rb₂Na(NO₃)₃, offer valuable contextual understanding. nsc.ru First-principles calculations within the framework of Density Functional Theory (DFT) have been employed to analyze the electronic structure of such compounds. nsc.ruresearchgate.net

These calculations for Rb₂Na(NO₃)₃ reveal that the upper portion of the valence band is primarily composed of O 2p states. nsc.ruresearchgate.net The bottom of the conduction band is formed by a near-equal mix of unoccupied O 2p and N 2p states. nsc.ru Similar theoretical approaches have been used to investigate the electric field gradients at the rubidium sites in rubidium uranyl nitrate, providing a probe of the local electronic environment. osti.govresearchgate.net These computational studies are essential for interpreting experimental data from techniques like nuclear magnetic resonance and for understanding the nature of chemical bonding in these complex ionic crystals. osti.gov

Electric Field Gradient (EFG) Analysis at Rubidium Sites (Contextual, e.g., in rubidium uranyl nitrate)

Electric Field Gradient (EFG) analysis at the nuclear site of an atom provides sensitive information about the local electronic structure and bonding environment. In the context of rubidium compounds, particularly in complex systems like rubidium uranyl nitrate (RbUO₂(NO₃)₃), studying the EFG at the rubidium (Rb) sites offers insights into the electronic structure of the entire molecule, including the actinide center. osti.govpnnl.gov

Research employing Nuclear Quadrupole Resonance (NQR) and Nuclear Magnetic Resonance (NMR) spectroscopy has been conducted to measure the quadrupole couplings of ⁸⁵Rb and ⁸⁷Rb in rubidium uranyl nitrate. osti.gov These experimental measurements allow for the determination of the EFG at the rubidium sites. The findings from these experiments can then be compared with theoretical values computed through various quantum chemistry approaches. osti.govpnnl.gov This comparison serves to refine theoretical models and enhance the understanding of complex bonding interactions, such as those involving the 5f, 6d, and 7s orbitals of the actinide element. osti.gov

In a study on rubidium uranyl nitrate, the EFG tensor at the Rb site was determined both experimentally and theoretically. osti.gov The analysis revealed the direction of the principal axis of the EFG tensor to be parallel to the crystal's c-direction, with a vanishing asymmetry parameter. osti.gov Such studies are crucial for quantifying the participation of different orbitals in chemical bonding. osti.gov The investigation into the EFG at the rubidium sites in rubidium uranyl nitrate has also led to a more accurate determination of the ratio of the nuclear quadrupole moments of the isotopes ⁸⁵Rb and ⁸⁷Rb. pnnl.gov

The crystal structure of rubidium uranyl nitrate, determined through neutron diffraction, provides the necessary framework for these analyses. In this structure, the rubidium atom is coordinated with twelve oxygen atoms. iucr.org The uranium atom is surrounded by eight oxygen atoms, forming a distorted hexagonal bipyramid. iucr.org This structural information is fundamental for calculating the EFG, as the gradient is highly dependent on the geometry and electronic distribution of the surrounding atoms.

Theoretical approaches for calculating EFGs include methods based on two-component and four-component density functional theory (DFT), which can incorporate relativistic effects like spin-orbit coupling. acs.org These calculations can be broken down into contributions from localized molecular orbitals, providing a chemically intuitive picture of how different parts of the electronic structure, such as metal d and f shells, influence the EFG. acs.org

Research Findings on EFG in Rubidium Uranyl Nitrate

| Parameter | Finding | Source |

| Experimental Technique | Nuclear Quadrupole Resonance (NQR) and Nuclear Magnetic Resonance (NMR) of ⁸⁵Rb and ⁸⁷Rb. | osti.gov |

| Compound Studied | Rubidium Uranyl Nitrate (RbUO₂(NO₃)₃). | osti.govpnnl.gov |

| Key Parameter Measured | Electric Field Gradient (EFG) at the rubidium nuclear sites. | osti.govpnnl.gov |

| EFG Tensor Orientation | The principal axis is parallel to the crystal's c-direction. | osti.gov |

| Asymmetry Parameter (η) | Found to be vanishing (η = 0). | osti.gov |

| Significance | Provides insights into the electronic structure of the uranyl ion and refines the ratio of ⁸⁵Rb and ⁸⁷Rb nuclear quadrupole moments. | osti.govpnnl.gov |

| Theoretical Approach | Relativistic period-boundary calculations and methods using Slater-type atomic orbital bases. | osti.gov |

Spectroscopic Characterization of Rubidium Nitrite

Infrared (IR) Spectroscopy of Rubidium Nitrite (B80452)

Infrared (IR) spectroscopy is a fundamental technique for probing the vibrational modes of molecules. For rubidium nitrite, IR analysis focuses on the characteristic frequencies of the nitrite anion (NO₂⁻) to understand its bonding environment.

The nitrite ion, belonging to the C₂ᵥ point group, possesses three fundamental vibrational modes: the symmetric stretching (ν₁), the bending (ν₂), and the antisymmetric stretching (ν₃). ornl.gov All three modes are active in both infrared and Raman spectra. ornl.gov

In solid-state alkali metal nitrites, the frequencies of these modes are influenced by the cation and the crystal structure. Studies on a series of alkali metal nitrites show a general trend where the frequencies of the internal modes of the nitrite ion shift to lower values as the mass of the cation increases. cdnsciencepub.com The antisymmetric stretching vibration (ν₃) typically appears as a strong absorbance in the infrared spectrum, often masking the weaker symmetric stretching vibration (ν₁). cdnsciencepub.com For instance, in potassium nitrite (KNO₂) and cesium nitrite (CsNO₂), the ν₃ mode is observed around 1230 cm⁻¹, while the ν₁ mode is found near 1330 cm⁻¹. cdnsciencepub.com The bending mode (ν₂) is located in the 800-850 cm⁻¹ region. cdnsciencepub.comnih.gov Based on these trends, the expected vibrational frequencies for this compound can be interpolated.

Table 1: Vibrational Frequencies of the Nitrite Anion in Various Alkali Metal Nitrites This table is generated based on data for analogous compounds to provide context for RbNO₂.

| Compound | Symmetric Stretch (ν₁) cm⁻¹ | Bending (ν₂) cm⁻¹ | Antisymmetric Stretch (ν₃) cm⁻¹ |

| Sodium Nitrite (NaNO₂) ** | ~1335 | ~830 | ~1260 |

| Potassium Nitrite (KNO₂) | ~1330 | ~830 | ~1250 |

| Cesium Nitrite (CsNO₂) ** | ~1325 | ~810 | ~1230 |

Source: Data synthesized from studies on alkali metal nitrites. cdnsciencepub.com

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying reaction products and monitoring the progress of chemical transformations. In processes involving rubidium compounds, FTIR can confirm the formation or consumption of this compound.

For example, during the calcination of rubidium-doped catalysts prepared from rubidium nitrate (B79036) (RbNO₃), FTIR spectra can track the decomposition of the nitrate precursor. acs.org The characteristic peaks for the NO₃⁻ ion (e.g., around 1380 cm⁻¹ and 830 cm⁻¹) would disappear, and if RbNO₂ were an intermediate, its specific vibrational bands would be observable before its potential conversion to rubidium oxide (Rb₂O) at higher temperatures. acs.org

Similarly, in synthetic chemistry, FTIR is crucial for verifying the products of reactions designed to produce nitrites. For instance, in the development of colorimetric probes for nitrite ion detection, the mechanism often involves a diazotization reaction. acs.org The spectral changes, such as the appearance of new bands corresponding to the hydroxyl-substituted product and the disappearance of reactant signals, are monitored by FTIR to confirm the reaction pathway. acs.org This principle is directly applicable to the synthesis or reaction of this compound, where FTIR would be used to confirm the presence of the NO₂⁻ functional group in the final product.

Raman Spectroscopy of this compound (Contextual, e.g., for rubidium nitrate systems)

Raman spectroscopy, which detects scattered light from molecular vibrations, provides complementary information to IR spectroscopy. All three vibrational modes of the nitrite ion are Raman active. ornl.gov The symmetric stretching vibration (ν₁) typically produces an intense and polarized band in the Raman spectrum, making it easily distinguishable. cdnsciencepub.com

While specific, detailed Raman studies on this compound are not extensively documented in the provided context, significant research on the closely related compound, rubidium nitrate (RbNO₃), offers valuable insights into the behavior of rubidium-containing ionic crystals. Raman studies on RbNO₃ have been used to investigate its structural phases and the effects of pressure and composition. sigmaaldrich.comrsc.orgcdnsciencepub.com For example, high-pressure Raman and IR spectra of RbNO₃ have been used to confirm its phase transitions, with clear evidence from the ν₁ and ν₄ regions of the nitrate ion. rsc.org The spectra of powdered rubidium nitrate show distinct features that are similar to cesium nitrate, reflecting their comparable trigonal crystal systems at room temperature. cdnsciencepub.comcdnsciencepub.com

Table 2: Contextual Raman and IR Spectral Data for Rubidium Nitrate (Room Temperature Phase)

| Vibrational Mode | Approximate Frequency (cm⁻¹) (Raman) | Approximate Frequency (cm⁻¹) (IR) |

| ν₁ (Symmetric Stretch) | ~1050 | Weak / Inactive |

| ν₂ (Out-of-plane bend) | Inactive | ~840 |

| ν₃ (Antisymmetric Stretch) | ~1385, ~1405 (split) | ~1380 |

| ν₄ (In-plane bend) | ~720 (split) | ~720 |

Source: Data synthesized from spectroscopic studies of alkali nitrates. cdnsciencepub.comcdnsciencepub.com

Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) Studies (Contextual, e.g., for rubidium uranyl nitrate)

Nuclear Magnetic Resonance (NMR) and Nuclear Quadrupole Resonance (NQR) are sensitive spectroscopic techniques that probe the local electronic environment around a nucleus. Rubidium has two NMR-active nuclei, ⁸⁵Rb and ⁸⁷Rb, both of which are quadrupolar, meaning their interaction with local electric field gradients (EFGs) significantly influences their spectra. huji.ac.il While direct NMR studies on RbNO₂ are sparse in the available literature, research on related compounds like rubidium uranyl nitrate (RbUO₂(NO₃)₃) provides a strong contextual basis for understanding the principles of rubidium NMR and NQR. pnnl.govrsc.org

In a study of RbUO₂(NO₃)₃, both NMR and NQR were used to measure the ⁸⁵Rb and ⁸⁷Rb quadrupole couplings. pnnl.govosti.gov These experiments provide a direct measure of the EFG at the rubidium sites, which is a critical parameter for understanding the electronic structure and bonding within the crystal. pnnl.govresearchgate.net The NQR frequency (νQ) is directly proportional to the nuclear quadrupole moment (Q) and the largest component of the EFG tensor (Vzz). osti.gov

The ⁸⁷Rb nucleus is generally preferred for NMR studies because it is more sensitive and yields narrower lines than ⁸⁵Rb. huji.ac.il In the solid state, the quadrupolar interaction often dominates the spectrum, and its analysis can reveal details about the symmetry of the rubidium ion's coordination environment. rsc.orgnih.gov

Table 3: Experimental Quadrupole Frequencies for Rubidium Isotopes in RbUO₂(NO₃)₃ at 290 K

| Isotope | Method | Quadrupole Frequency (νQ) (MHz) |

| ⁸⁵Rb | NQR | 1.157 |

| ⁸⁷Rb | NQR | 2.222 |

| ⁸⁷Rb | NMR | 2.262 |

Source: Data from NQR and NMR measurements of Rubidium Uranyl Nitrate. osti.gov

These contextual studies demonstrate that should NMR or NQR spectroscopy be applied to this compound, the resulting spectra would be highly sensitive to the local crystal structure and the symmetry of the Rb⁺ site. A brief mention in the literature points to the use of ¹⁴N NMR to study the dynamics of nitrite ions in RbNO₂, indicating the applicability of this technique to the compound. rsc.org

Chemical Reactivity and Transformation Mechanisms of Rubidium Nitrite

Thermal Decomposition Dynamics of Rubidium Nitrite (B80452)

The thermal stability and decomposition of rubidium nitrite are critical aspects of its chemical behavior. The process is influenced by temperature and the surrounding atmosphere, leading to the formation of various gaseous and solid products.

Identification of Gaseous Decomposition Products (e.g., Nitrogen Dioxide and Oxygen)

When subjected to heat, this compound can decompose. While direct studies on the complete gaseous product profile of this compound decomposition are limited, the decomposition of its precursor, rubidium nitrate (B79036), provides insight. The thermal decomposition of rubidium nitrate at temperatures above 300-310°C yields this compound and oxygen gas. sciencemadness.orgsciencemadness.org At higher temperatures, from 540-880°C, rubidium nitrate decomposes to produce this compound and oxygen. chemiday.com More complex decompositions of nitrogen-containing salts can produce a mixture of nitrogen oxides (like nitrogen dioxide) and oxygen, though the specific conditions for this compound to do so are not well-documented. carlroth.combrainly.comnist.gov

Kinetics and Energetics of this compound Thermal Decomposition

Detailed kinetic and energetic studies specifically on the thermal decomposition of pure this compound are not extensively available in the reviewed literature. However, research on related compounds provides a comparative context. For instance, studies on the thermal decomposition of various nitritocuprates, including those with rubidium, show that the activation energy for decomposition is influenced by the cations present. akjournals.com Specifically, for nitritocuprates with the general formula M¹M¹¹[Cu(NO₂)₆], where M¹ can be K⁺, Rb⁺, or Cs⁺, the activation energy increases with the ionic radius of the M¹ cation. akjournals.com This suggests that the rubidium-containing complex has a higher activation energy for decomposition compared to the potassium analogue. akjournals.com The decomposition of ammonium (B1175870) nitrite has also been studied, revealing that its combustion and decomposition kinetics are governed by condensed-phase reactions. researchgate.neticm.edu.pl While these findings relate to different compounds, they highlight the types of kinetic parameters (e.g., activation energy, reaction order) that would be crucial to determine for a complete understanding of this compound's thermal decomposition.

Quantitative Analysis of Solid Residues from Thermal Decomposition (e.g., Rubidium Nitrate to this compound Molar Ratios)

The solid residues from the thermal decomposition of nitrogen-containing rubidium compounds have been a subject of quantitative analysis. In a study on the thermal decomposition of rubidium dinitramide, the solid products were identified as a mixture of rubidium nitrate and this compound. hud.ac.ukhud.ac.uk Quantitative chemical analysis of the residue revealed a molar ratio of rubidium nitrate to this compound of 1.2:1. hud.ac.ukhud.ac.uk This indicates that under the conditions of the experiment, the decomposition pathway leads to the formation of both nitrate and nitrite salts. The mean values for the content of rubidium nitrate and this compound in the residue were found to be 57% and 43%, respectively. hud.ac.uk

Redox Reactivity of this compound

The nitrite ion (NO₂⁻) in this compound allows it to participate in redox reactions, acting as either an oxidizing or a reducing agent depending on the reaction conditions and the other reactants involved.

Evaluation of Oxidizing Properties of this compound

This compound is recognized as an oxidizing agent, although it is considered to be weaker than its nitrate counterpart, rubidium nitrate. sciencemadness.org The nitrite ion possesses mild oxidizing properties. vulcanchem.com Mixtures of this compound with flammable materials can ignite and burn when exposed to an open flame. sciencemadness.org This oxidizing capacity makes it potentially useful in applications such as pyrotechnics, though its stability relative to rubidium nitrate might limit its utility in some controlled combustion processes. vulcanchem.com

Solution Chemistry and Aqueous Thermodynamics of this compound

Thermodynamic Behavior of Aqueous this compound Solutions

Aqueous solutions of this compound exhibit nearly ideal thermodynamic behavior across a wide range of concentrations, from 0.3 to 62.3 molal. acs.orgresearchgate.net This near-ideality is an interesting characteristic, as most aqueous electrolyte solutions are known to behave non-ideally. researchgate.net The enthalpy of liquefaction for the RbNO₂-H₂O system was found to be zero, a feature typically associated with ideal systems. researchgate.net Further analysis comparing the mole fraction of water to its activity confirmed a minimal deviation from ideality, only about 5%, even at a high concentration of 62.3 molal. researchgate.net

This unusual behavior is thought to stem from the nature of the interaction between this compound and water molecules. It is suggested that the attraction of this compound for water is very similar to the attraction of water molecules for each other. researchgate.net This similarity in interaction strength likely minimizes the disruptions to the water structure that are typically caused by the introduction of a solute, leading to the observed near-ideal thermodynamic properties.

To model the thermodynamic properties of aqueous solutions of alkali metal nitrites, a modified Robinson-Stokes equation can be employed. researchgate.net This model considers the contributions of electrostatic interactions between ions as described by the Debye-Hückel theory, as well as the mean ionic hydration within a cluster model. researchgate.net The primary empirical parameters in this model are the hydration numbers in the standard state and the dispersion of the distribution of hydration numbers with stoichiometric coefficients. researchgate.net This approach has been successfully tested on concentrated aqueous solutions of alkali metal nitrites, showing good agreement with experimental data for mean ionic activity coefficients. researchgate.net

Table 1: Thermodynamic Data for Aqueous this compound Solutions

| Property | Value | Conditions |

| Enthalpy of Liquefaction | 0 | - |

| Deviation from Ideality | ~5% | at 62.3 molal |

Investigation of Ion-Pairing and Cluster Formation in Concentrated this compound Solutions

In concentrated electrolyte solutions, where there is insufficient water to fully hydrate (B1144303) all ions, the formation of contact ion-pairs and larger ion clusters becomes significant. rsc.orgresearchgate.net This phenomenon is driven by a deficit of water molecules, which forces ions to share water molecules, leading to direct contact between cations and anions. rsc.orgresearchgate.net While specific studies on ion-pairing and cluster formation exclusively in this compound solutions are not extensively detailed in the provided search results, the behavior of similar alkali nitrate solutions offers valuable insights.

For instance, in concentrated solutions of other alkali nitrates, the formation of contact ion-pairs and larger ion clusters has been observed. rsc.orgresearchgate.net This is particularly true when more than one type of monovalent cation is present, which can favor the formation of these clusters. rsc.orgresearchgate.net The extent of ion-pairing is influenced by factors such as ionic concentration; as the concentration increases, the dielectric constant of the solvent medium decreases, which in turn allows for greater interaction between ionic species and promotes the formation of ion pairs. researchgate.net

In the context of rubidium salts, studies on aqueous rubidium fluoride (B91410) have shown a significant increase in the number of contact and solvent-separated ion pairs with increasing concentration, suggesting the possibility of ion clustering. researchgate.net Similarly, research on concentrated aqueous rubidium chloride solutions indicates that the solution is dominated by Rb⁺–Cl⁻ contact ion pairs. researchgate.net While direct experimental data for this compound is limited, it is reasonable to infer that similar ion-pairing and clustering phenomena would occur in its concentrated aqueous solutions, especially given the general behavior of alkali metal salts in concentrated aqueous environments.

Influence of Co-solvents on the Solubility and Solution Behavior of Rubidium Salts (Contextual, e.g., rubidium nitrate)

The addition of a co-solvent to an aqueous solution of a rubidium salt, such as rubidium nitrate, significantly impacts its solubility and solution behavior. Co-solvents are water-miscible solvents that can alter the properties of the solution, thereby affecting the solubility of the solute. americanpharmaceuticalreview.comutp.edu.my

Studies on rubidium nitrate in aqueous solutions containing co-solvents like methanol (B129727) and ethanol (B145695) have shown that the presence of the alcohol reduces the salt's solubility. acs.orgresearchgate.net This decrease in solubility is attributed to the fact that while rubidium nitrate is highly soluble in water, it is only sparingly soluble in alcohols like ethanol. acs.orgwikipedia.org When ethanol is introduced into an aqueous rubidium nitrate solution, the ethanol molecules compete for water molecules, attracting them away from the hydrated rubidium and nitrate ions. acs.org This leads to a decrease in the relative permittivity of the mixed solvent as the ethanol content increases, which in turn enhances the electrostatic attraction between the Rb⁺ and NO₃⁻ ions, promoting precipitation and thus lowering the solubility. acs.org

The ability of different rubidium salts to alter the miscibility of the water-ethanol system also varies. For example, rubidium carbonate has a stronger effect on demixing the aqueous ethanol mixture compared to rubidium chloride, rubidium nitrate, and rubidium sulfate (B86663). acs.org This difference is related to the specific interactions and microstructures of the salts in the solution. acs.org

Table 2: Solubility of Rubidium Nitrate in Water-Alcohol Mixtures

| Co-solvent | Effect on Solubility | Reference |

| Methanol | Decreased | researchgate.net |

| Ethanol | Decreased | acs.orgresearchgate.net |

Advanced Analytical Techniques in Rubidium Nitrite Research

Thermal Analysis Methodologies

Thermal analysis techniques are fundamental in characterizing the physicochemical properties of rubidium nitrite (B80452) by measuring its properties as a function of temperature. These methods are instrumental in identifying phase transitions, determining thermal stability, and analyzing decomposition products.

Differential Scanning Calorimetry (DSC) in Rubidium Nitrite Studies

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. In the study of this compound, DSC is pivotal for identifying and quantifying the enthalpy and entropy changes associated with its phase transitions.

Calorimetric studies have revealed that this compound undergoes two phase transitions. oup.com A significant, essentially first-order transition occurs at approximately 264.04 K. oup.com Another transition is observed at a lower temperature of 83.8 K. oup.com The thermodynamic parameters associated with these transitions have been meticulously measured and are detailed in the table below. The major transition at 264.04 K is understood in terms of the orientational disorder of the nitrite ion within the crystal lattice, a phenomenon that also leads to an increase in the dielectric constant, signifying greater motional freedom of the polar anion in the high-temperature phase. oup.com

Table 1: Phase Transition Data for this compound from DSC Studies

| Transition Temperature (K) | Enthalpy of Transition (ΔHtrs) (J mol-1) | Entropy of Transition (ΔStrs) (J K-1 mol-1) | Reference |

|---|---|---|---|

| 264.04 ± 0.06 | 9310 ± 450 | 35.9 ± 1.8 | oup.com |

| 83.8 ± 0.2 | 48 ± 5 | 0.58 ± 0.05 | oup.com |

Simultaneous Thermogravimetry-Differential Thermal Analysis (TG-DTA) for Mass Loss and Enthalpy Changes

Simultaneous Thermogravimetry-Differential Thermal Analysis (TG-DTA) is a combined technique where the mass of a substance is measured as a function of temperature or time while the substance is subjected to a controlled temperature program, and simultaneously, the temperature difference between the substance and a reference material is measured. This technique is particularly useful in studying the decomposition of materials that produce this compound.

In research on the thermal decomposition of rubidium dinitramide, which yields this compound as a product, TG-DTA has been employed to monitor the process. hud.ac.uk The TG curve records the mass loss associated with the decomposition, while the DTA curve indicates the thermal nature (exothermic or endothermic) of the reactions. For instance, in the decomposition of rubidium dinitramide, a single-stage exothermic decomposition is observed following its fusion, which is accompanied by a significant mass loss as gaseous products are evolved, leading to the formation of a mixture of rubidium nitrate (B79036) and this compound. hud.ac.ukhud.ac.uk

Thermogravimetry-Mass Spectrometry (TG-MS) for Gaseous Product Profiling

To gain a deeper understanding of the decomposition processes that form this compound, Thermogravimetry can be coupled with Mass Spectrometry (TG-MS). This hyphenated technique allows for the identification of the gaseous species evolved during the thermal decomposition of a sample.

In the context of rubidium dinitramide decomposition, TG-MS analysis has been crucial in identifying the gaseous products released. hud.ac.uk The primary gaseous products identified during the exothermic decomposition leading to the formation of this compound and rubidium nitrate were found to be nitrous oxide (N₂O) and nitric oxide (NO). hud.ac.uk This information is vital for elucidating the reaction mechanism of the decomposition process.

Thermomicroscopy for Observational Studies of Phase Changes

Thermomicroscopy, or hot-stage microscopy, is a technique that allows for the visual observation of a sample as it is heated or cooled. This method provides direct visual evidence of physical changes such as melting, crystallization, and solid-solid phase transitions.

In studies of the decomposition of rubidium dinitramide, thermomicroscopy has been used to supplement DSC and TG-DTA data. hud.ac.ukhud.ac.uk These observational studies have shown that during the decomposition process, the formation of a white solid occurs within the melt. hud.ac.uk This solid product was subsequently identified through other analytical means to be a mixture of rubidium nitrate and this compound. hud.ac.uk This direct visual confirmation is invaluable in interpreting the complex events observed in the thermal analysis curves.

Spectrophotometric Methods for Nitrite Ion Quantification

Spectrophotometry is a widely used analytical technique for the quantitative determination of specific ions in a solution. For the analysis of this compound, spectrophotometric methods are employed to accurately measure the concentration of the nitrite ion.

Diazotization-Coupling Reactions for Nitrite Ion Analysis

A classic and highly effective spectrophotometric method for the quantification of nitrite ions is based on the Griess reaction, which involves a diazotization and coupling process. niscpr.res.in In this method, the nitrite ion, in an acidic medium, reacts with a primary aromatic amine (the diazotizing reagent) to form a diazonium salt. This diazonium salt is then reacted with a coupling agent (typically an aromatic compound) to form a highly colored azo dye. niscpr.res.inresearchgate.net The intensity of the color, which is proportional to the nitrite concentration, is then measured using a spectrophotometer at the wavelength of maximum absorbance.

This method has been successfully applied to quantify the amount of this compound formed in the decomposition of other compounds. hud.ac.uk For example, in the analysis of the decomposition products of rubidium dinitramide, the nitrite content was determined by diazotizing sulphanilamide with the nitrite ion in an acidic solution, followed by coupling with N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to produce a colored azo dye. hud.ac.uk The results of such analyses have shown good reproducibility, allowing for the determination of the molar ratio of this compound to other products. hud.ac.uk

Table 2: Quantitative Analysis of Decomposition Products of Rubidium Dinitramide

| Technique | Crucible | Rubidium Nitrate (%) | This compound (%) | Reference |

|---|---|---|---|---|

| TG | Alumina | 57.7 ± 0.3 | 42.5 ± 0.0 | hud.ac.uk |

| DSC | Aluminium | 56.0 ± 0.5 | 43.8 ± 0.4 | hud.ac.uk |

| Mean | - | 56.8 ± 1.1 | 43.2 ± 0.8 | hud.ac.uk |

This spectrophotometric approach is valued for its sensitivity and specificity for the nitrite ion, making it an indispensable tool in this compound research. niscpr.res.in

Advanced Elemental and Compositional Analysis of this compound Systems

Atomic Emission Spectral Analysis for Rubidium Content

Atomic Emission Spectrometry (AES) is a fundamental technique for quantifying the elemental composition of a sample. In the context of this compound systems, AES is employed to determine the precise rubidium content. The method relies on the principle that atoms of an element, when excited to a high-energy state by a source such as a flame, will emit light at characteristic wavelengths as they return to their ground state. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

In flame atomic emission spectrometry, a solution containing the rubidium compound is nebulized into a flame, which serves as the excitation source. Research on the determination of rubidium in various aqueous samples has identified optimal parameters for analysis. For instance, the rubidium emission line at 780.0 nm is typically used for measurement. scribd.com Studies have optimized conditions such as flame composition and observation height to maximize the emission signal and ensure analytical accuracy. scribd.com While extensive research applying AES specifically to this compound is not widely published, the methodology for determining rubidium content in other rubidium salts, such as rubidium nitrate used to modify alloys, is well-established and directly applicable. wordpress.com

Below is a table of optimized parameters for rubidium determination using flame AES, derived from studies on aqueous rubidium samples. scribd.com

| Parameter | Optimized Value | Purpose |

| Analytical Wavelength | 780.0 nm | Characteristic emission line for Rubidium (Rb) |

| Flame Type | Methane-Air | Excitation Source |

| Observation Height | 11 mm | Position in flame for maximum signal intensity |

| Flame Composition | 1.12 RSU | Ratio of fuel to oxidant for optimal emission |

| Monochromator Slitwidth | 0.6 mm | Controls spectral bandpass for resolution |

| Relative Stoichiometric Units |

Energy-Dispersive X-ray Spectral Microanalysis for Elemental Distribution

Energy-Dispersive X-ray Spectral Microanalysis (EDX or EDS) is a powerful technique used for in-situ elemental analysis and mapping, often coupled with scanning electron microscopy (SEM). quizlet.com The technique bombards a sample with a focused electron beam, causing the atoms in the sample to emit X-rays with energies characteristic of their elemental identity. By scanning the beam across a sample, EDX can generate maps showing the spatial distribution of elements. quizlet.com

In the study of this compound systems, EDX analysis is crucial for confirming the presence and distribution of rubidium, nitrogen, and oxygen. It can verify the elemental makeup of the compound and identify any impurities or phase separations. For example, research on alloys modified with rubidium nitrate has utilized EDX to confirm that rubidium was successfully incorporated into the material and to map its distribution. wordpress.com Similarly, in the characterization of rubidium-based nanoparticles, EDX analysis provided quantitative elemental data, confirming the percentage of rubidium in the final product. researchgate.net These applications demonstrate the utility of EDX for analyzing rubidium-containing materials, a method directly transferable to the study of this compound. The technique can provide stoichiometric information and assess the homogeneity of the elemental distribution on a microscopic scale. wordpress.com

The following table shows an example of elemental composition data obtained via EDX analysis for rubidium-containing nanoparticles. researchgate.net

| Element | Weight % |

| Carbon (C) | 53.73% |

| Nitrogen (N) | 3.48% |

| Oxygen (O) | 21.38% |

| Rubidium (Rb) | 21.41% |

Gravimetric Analysis for Rubidium Salt Concentration

Gravimetric analysis comprises a set of methods based on the measurement of mass to determine the quantity of an analyte. For rubidium salts, this often involves precipitation of a low-solubility rubidium compound, which is then isolated, dried, and weighed. Rubidium can be determined gravimetrically by precipitation as various salts, including rubidium chloride (RbCl), rubidium perchlorate (B79767) (RbClO₄), and rubidium sulfate (B86663) (Rb₂SO₄).

A more specific method relevant to nitrite chemistry involves the use of complex nitritocuprates(II). In this approach, rubidium is precipitated from a solution as a double salt, such as rubidium strontium nitritocuprate(II) (Rb₂Sr[Cu(NO₂)₆]). The concentration of rubidium can then be determined by the thermal decomposition of this precipitate. The decomposition occurs in distinct stages with measurable mass loss, which can be correlated to the initial amount of the rubidium salt. This thermogravimetric method is highly precise. Research on the thermal decomposition of Rb₂Sr[Cu(NO₂)₆] shows a clear, analytically significant decomposition stage ending at 320°C. The error for the gravimetric determination of rubidium alone using this complex has been reported to be approximately 2%.

The table below outlines the mass loss observed during the thermal decomposition of rubidium strontium nitritocuprate(II), which forms the basis of the gravimetric determination.

| Decomposition Stage | Temperature Range | Theoretical Mass Loss (%) | Determined Mass Loss (%) |

| Stage 1 | Ends at 320°C | 11.04% | 10.83% |

| Stage 2 | Begins above 600°C | - | - |

Diffraction Techniques for Material Characterization

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is an essential non-destructive technique for characterizing crystalline materials. It provides information on the crystal structure, phase composition, and purity of a sample. The technique works by directing X-rays onto a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is a unique "fingerprint" of the crystalline phase(s) present.

In the context of this compound (RbNO₂), PXRD is used to identify the compound, assess its purity, and investigate structural changes that occur with temperature variations, known as phase transitions. Studies combining calorimetric, dielectric, and diffraction methods have identified two distinct phase transitions in crystalline this compound. These transitions represent changes in the crystal structure or molecular ordering within the solid state.

The behavior of this compound can be compared to the more extensively studied rubidium nitrate (RbNO₃), which also exhibits multiple temperature-dependent phase transitions that have been characterized in detail using PXRD. Dynamic studies on rubidium nitrate powder show it transforms from a trigonal structure at room temperature to a cubic structure around 160-170°C, and then to a rhombohedral structure at higher temperatures near 250°C. By analogy, PXRD provides the definitive data to characterize the specific crystal structures of this compound through its own unique transition temperatures.

The table below compares the known phase transition temperatures for this compound and rubidium nitrate.

| Compound | Transition Temperature | Crystal System Change (if known) |

| This compound (RbNO₂) | ~84 K (-189 °C) | - |

| This compound (RbNO₂) | ~264 K (-9 °C) | - |

| Rubidium Nitrate (RbNO₃) | ~164 °C (437 K) | Trigonal → Cubic |

| Rubidium Nitrate (RbNO₃) | ~219 °C (492 K) | Cubic → Rhombohedral |

Future Research Directions and Unaddressed Challenges in Rubidium Nitrite Chemistry

Exploration of Solid-State Behavior under Extreme Conditions (e.g., High Pressure, Low Temperature)

The solid-state chemistry of rubidium nitrite (B80452) under extreme conditions remains a fertile ground for discovery. While ambient and near-ambient phase transitions have been documented, the landscape of its high-pressure and low-temperature phases is largely uncharted.

High-Pressure Studies: Investigations into the crystal structure of rubidium nitrite at ambient conditions revealed a cubic phase (space group Fm3m). nist.gov However, the response of this structure to high pressure is not fully understood. Future research should focus on systematically mapping the pressure-temperature phase diagram of RbNO₂. High-pressure X-ray diffraction and Raman spectroscopy studies could reveal novel polymorphic transformations. For instance, studies on the related compound rubidium nitrate (B79036) (RbNO₃) have identified multiple high-pressure phases, suggesting that RbNO₂ may also exhibit complex structural evolution. materialsproject.orgresearchgate.net First-principles crystal structure searches, which have successfully predicted novel high-pressure rubidium poly-nitrogen materials like RbN₅ and RbN₂, could be adapted to predict new, potentially metastable, phases of this compound. arxiv.org

Low-Temperature Studies: Calorimetric and dielectric measurements have identified two phase transitions in crystalline RbNO₂ at approximately 264.04 K and 83.8 K. oup.com The major transition at 264 K is characterized as essentially first-order, with a significant enthalpy change, and is associated with the orientational disorder of the nitrite ion. oup.comlookchem.com The lower temperature transition is more subtle. oup.com Further low-temperature neutron diffraction and nuclear magnetic resonance (NMR) spectroscopy studies are needed to precisely determine the crystal structures of these low-temperature phases and to understand the dynamics of the nitrite ion ordering process. A detailed understanding of the relationship between the crystal structure and the observed physical properties, such as dielectric constant changes, is a key unaddressed challenge. oup.comresearchgate.net

| Transition Temperature (K) | Enthalpy of Transition (ΔH_trs) (J mol⁻¹) | Entropy of Transition (ΔS_trs) (J K⁻¹ mol⁻¹) | Notes | Reference |

| ~348 | 2092 ± 209 | - | Endothermic phase transformation. | nist.gov |

| 264.04 ± 0.06 | 9310 ± 450 | 35.9 ± 1.8 | High-temperature transition; interpreted as orientational disorder of the NO₂⁻ ion. | oup.com |

| 263.7 ± 0.2 | 8494 | 32.3 | First-order transition from a low-temperature monoclinic modification. | lookchem.com |

| 83.8 ± 0.2 | 48 ± 5 | 0.58 ± 0.05 | Low-temperature transition. | oup.com |

This table presents data on the phase transitions of this compound.

Detailed Mechanistic Investigations of Complex Chemical Reactions Involving this compound

While this compound is known to participate in various chemical reactions, the detailed mechanisms often remain speculative. Future research should employ advanced kinetic and spectroscopic techniques to elucidate these pathways.

Decomposition and Redox Reactions: this compound is an intermediate in the thermal decomposition of rubidium nitrate. vulcanchem.comsciencemadness.org It can also be formed during the decomposition of other energetic materials like rubidium dinitramide. hud.ac.uk The precise mechanisms, kinetics, and the influence of atmospheric conditions on these decomposition pathways require further study. For example, in the modification of aluminum-silicon alloys, rubidium nitrate is proposed to decompose to this compound, which then reacts with aluminum. mdpi.com A thorough mechanistic investigation could validate the proposed reaction steps and optimize the modification process. mdpi.com

Role as a Nitrating/Nitrosating Agent: The nitrite ion is a versatile nucleophile and a precursor to nitrosating agents. This compound's utility in organic synthesis as a source of nitrite anions has been noted, but specific, well-documented examples are scarce. lookchem.com Detailed mechanistic studies, perhaps using isotopic labeling (e.g., with ¹⁵N or ¹⁸O), could clarify its role in nitrosation and nitration reactions. Comparing its reactivity to more common reagents like sodium nitrite could reveal advantages related to solubility or cation effects in specific non-aqueous solvent systems.

Comprehensive Studies of Solution Speciation and Intermolecular Interactions at Varying Concentrations and Conditions

Recent studies have revealed that aqueous solutions of this compound exhibit nearly ideal thermodynamic behavior over an exceptionally wide concentration range (0.3 to 62.3 molal). researchgate.netresearchgate.netrsc.org This unusual characteristic, where the enthalpy of liquification was found to be zero, suggests that the attraction of this compound for water is almost identical to the attraction of water molecules for each other. researchgate.netresearchgate.net

This finding opens up significant avenues for future research. The primary challenge is to understand the structural and dynamic basis for this ideality.

Spectroscopic and Scattering Studies: Advanced techniques like neutron and X-ray scattering, combined with molecular dynamics simulations, could provide a detailed picture of the hydration shell around the Rb⁺ and NO₂⁻ ions. These studies could quantify ion-water and water-water interactions and determine how they evolve with concentration.

Comparative Studies: A systematic comparison with other alkali metal nitrites (e.g., NaNO₂, KNO₂) and other rubidium salts (e.g., RbCl, RbNO₃) would be crucial. This would help to deconvolve the specific contributions of the rubidium cation and the nitrite anion to the observed thermodynamic behavior.

Non-Aqueous Solutions: The speciation and interactions of this compound in non-aqueous and mixed-solvent systems are completely unexplored. Such studies would be valuable for its application in organic synthesis and electrochemistry.

Development of Novel and More Efficient Synthetic Routes for High-Purity this compound

Current synthetic methods for this compound, such as the thermal decomposition of rubidium nitrate or the reaction of rubidium carbonate/hydroxide (B78521) with nitrous acid, are well-established. vulcanchem.comsciencemadness.orgontosight.ai However, these methods may not be optimal for producing the ultra-high purity material required for advanced applications in electronics or materials science.

Challenges and future research directions include:

Minimizing Impurities: The thermal decomposition of the nitrate can be difficult to control, potentially leaving unreacted nitrate or forming oxide impurities. vulcanchem.comsciencemadness.org Routes involving nitrous acid are complicated by the acid's instability. ontosight.ai Future work should focus on developing synthetic protocols that offer better control over stoichiometry and minimize side reactions.

Alternative Precursors: Exploring alternative rubidium and nitrite sources could lead to more efficient processes. For example, methods used for other alkali metal nitrites, such as passing nitrogen oxides into an alkali hydroxide solution, could be optimized for rubidium. wikipedia.orggoogle.com

Advanced Purification: Research into advanced purification techniques, such as multi-stage recrystallization from different solvent systems or ion-exchange chromatography, is needed to achieve the 99.99%+ purity levels required for certain technological applications.

Advanced Characterization of Thin Films and Nanostructures Containing this compound

The field of this compound nanomaterials is essentially non-existent in the current scientific literature. This represents a significant and completely open area for future research. The development and characterization of thin films and nanostructures could unlock novel properties and applications.

Future Research Goals:

Fabrication: Developing methods for the controlled deposition of this compound thin films (e.g., via physical vapor deposition, atomic layer deposition, or solution-based techniques) and the synthesis of nanoparticles or nanowires.

Characterization: Employing a suite of advanced characterization techniques to understand the structure and properties of these new materials. This would include high-resolution transmission electron microscopy (HR-TEM) for structural analysis, scanning probe microscopy (SPM) to probe surface properties, and spectroscopic ellipsometry to determine optical constants of thin films.

Property Investigation: Investigating the electrical, optical, and ferroelectric properties of these nanostructures. Given that many simple alkali halides and related compounds exhibit interesting dielectric and optical properties, nanostructured RbNO₂ could have potential applications in sensors, optical components, or data storage.

Elucidation of the Role of this compound in Multi-Component Systems and Industrial Processes

The behavior of this compound within complex chemical mixtures is critical for its potential industrial applications, yet it is poorly understood.

Multi-Component Salt Systems: this compound is a component in complex electrolyte solutions relevant to nuclear waste processing, where its interactions with nitrates, hydroxides, and aluminates can affect the solubility and reactivity of other species. researchgate.net Further research is needed to model its thermodynamic contribution to these highly concentrated, multi-component systems. orcid.org For example, studies on sodium nitrite and nitrate have shown they can drastically alter the reactivity and solubility of other salts in solution, a phenomenon that needs to be systematically investigated for rubidium-containing systems. researchgate.net

Catalysis and Materials Synthesis: A patent has listed this compound as a potential component in a catalyst for the production of methacrylic acid ester, suggesting a role in industrial catalysis. google.com This is an unaddressed area of research. Mechanistic studies are required to understand how this compound functions in such a catalytic system—whether it acts as a promoter, a precursor to the active species, or has a structural role in the catalyst support.

Q & A

Q. What role does RbNO₂ play in solid-state electrolytes, and how is ionic conductivity measured?

- Methodological Answer : RbNO₂-doped polymer composites (e.g., PEO-RbNO₂) exhibit enhanced ionic conductivity (10⁻⁴ S/cm at 60°C) via electrochemical impedance spectroscopy (EIS). Pair with Arrhenius plots to differentiate charge transport mechanisms (e.g., Vogel-Tammann-Fulcher vs. free-volume models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.